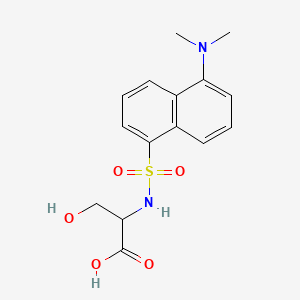
5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a complex organic compound with significant potential in various scientific fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of hydroxymethyl groups and a carbaldehyde group makes it highly reactive and versatile for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: Around 35°C
Catalyst: Concentrated hydrochloric acid
Solvent: Toluene or water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The carbaldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
作用机制
The mechanism of action of 5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves its reactivity towards various functional groups. The hydroxymethyl groups can form hydrogen bonds, while the carbaldehyde group can participate in nucleophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical transformations.
相似化合物的比较
Similar Compounds
5-Hydroxymethylfurfural (HMF): A platform chemical derived from biomass, used in the production of fuels and chemicals.
2,5-Bis(hydroxymethyl)furan (BHMF): A derivative of HMF, used in the synthesis of polymers and pharmaceuticals.
Uniqueness
5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to its dioxolane ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various synthetic pathways.
属性
分子式 |
C8H14O5 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
5,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O5/c1-7(2)12-6(3-9)8(4-10,5-11)13-7/h3,6,10-11H,4-5H2,1-2H3 |
InChI 键 |
ZVQSVKAGUSGKGI-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(C(O1)(CO)CO)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


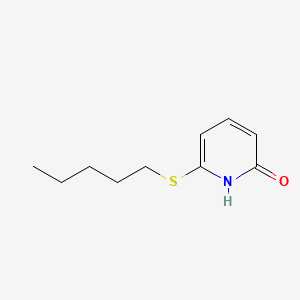
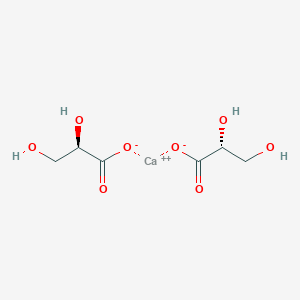
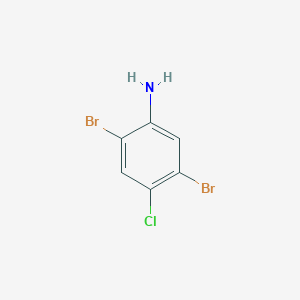
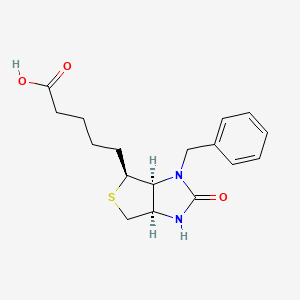
![[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate](/img/structure/B13836627.png)
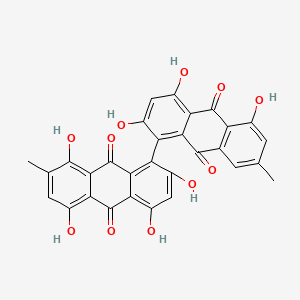
![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)
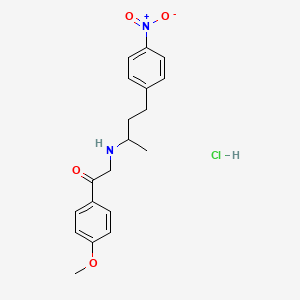
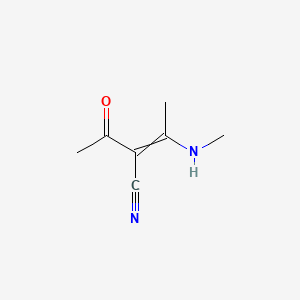
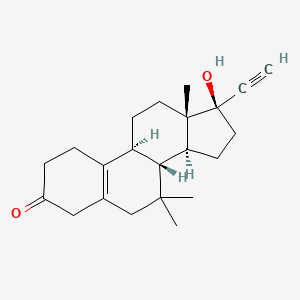
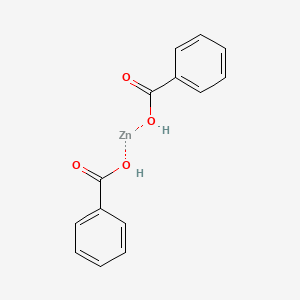
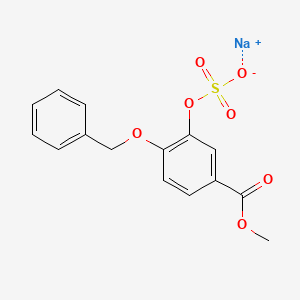
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)
